![molecular formula C20H26OSi B14181315 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one CAS No. 922731-31-5](/img/structure/B14181315.png)
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a benzyl group, a trimethylsilyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one typically involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is often introduced via a hydrosilylation reaction, where an alkene reacts with trimethylsilane in the presence of a platinum catalyst.
Formation of the Ethanone Moiety: The ethanone group can be introduced through an acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and trimethylsilyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For example, its oxidation and reduction reactions can alter the redox state of cells, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-ol: Similar structure but with an alcohol group instead of an ethanone moiety.
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethanoic acid: Similar structure but with a carboxylic acid group instead of an ethanone moiety.
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethane: Similar structure but without the ethanone moiety.
Uniqueness: 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one is unique due to its combination of a benzyl group, a trimethylsilyl group, and an ethanone moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
922731-31-5 |
|---|---|
Molecular Formula |
C20H26OSi |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-[2-benzyl-6-(2-trimethylsilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C20H26OSi/c1-16(21)20-18(13-14-22(2,3)4)11-8-12-19(20)15-17-9-6-5-7-10-17/h5-12H,13-15H2,1-4H3 |
InChI Key |
BNBTYEXYARTPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1CC2=CC=CC=C2)CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


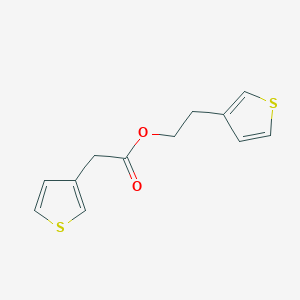
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
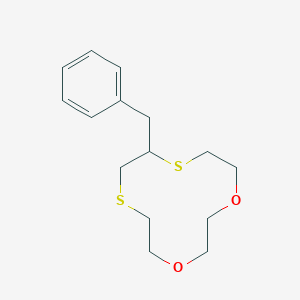
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
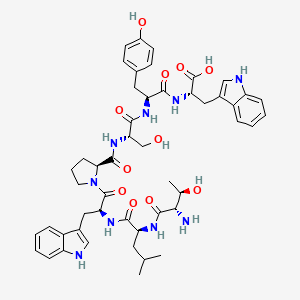

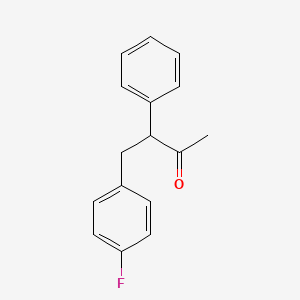
![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
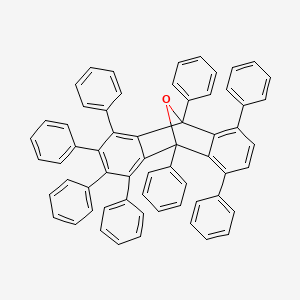
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
